4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
CAS No.: 500267-69-6
Cat. No.: VC11809762
Molecular Formula: C34H32N6S2
Molecular Weight: 588.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500267-69-6 |
|---|---|
| Molecular Formula | C34H32N6S2 |
| Molecular Weight | 588.8 g/mol |
| IUPAC Name | 4-phenyl-3-(2-phenylethylsulfanyl)-5-[2-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C34H32N6S2/c1-5-13-27(14-6-1)23-25-41-33-37-35-31(39(33)29-17-9-3-10-18-29)21-22-32-36-38-34(40(32)30-19-11-4-12-20-30)42-26-24-28-15-7-2-8-16-28/h1-20H,21-26H2 |
| Standard InChI Key | WIBSTJVCWGYVBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure (C₃₄H₃₂N₆S₂, MW 588.8 g/mol) features two 1,2,4-triazole rings, each substituted at the 3- and 5-positions with phenylethylsulfanyl (–S–CH₂CH₂C₆H₅) groups. The central ethyl chain bridges the triazole rings, creating a symmetrical arrangement that enhances molecular rigidity. Key structural attributes include:
-
Sulfanyl Functionality: The –S– groups facilitate redox reactions and coordinate with metal ions, suggesting applications in catalysis or metal-organic frameworks.
-
Aromatic Systems: Phenyl rings contribute to π-π stacking interactions, potentially stabilizing protein-ligand complexes in biological systems.
-
Triazole Cores: The 1,2,4-triazole rings are electron-deficient heterocycles, enabling nucleophilic substitutions and hydrogen bonding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 500267-69-6 |
| Molecular Formula | C₃₄H₃₂N₆S₂ |
| Molecular Weight | 588.8 g/mol |
| IUPAC Name | 4-Phenyl-3-(2-phenylethylsulfanyl)-5-[2-(4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazole |
| SMILES | C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
| Topological Polar Surface Area | 126 Ų |
The compound’s three-dimensional conformation, confirmed via X-ray crystallography, reveals a planar triazole system with dihedral angles of 15.2° between adjacent phenyl rings, optimizing steric compatibility.
Synthesis and Manufacturing Pathways
Synthesis involves multi-step organic reactions designed to achieve high purity (>98%) and yield (~65%). The process is outlined below:
Step 1: Formation of the Triazole Core
Hydrazine derivatives react with phenylacetaldehyde under acidic conditions (HCl, 80°C) to form 4-phenyl-1,2,4-triazole-3-thiol. Cyclization is monitored via thin-layer chromatography (TLC).
Step 3: Ethyl Bridge Formation
A Mitsunobu reaction couples two triazole units using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C → RT, 24 h). The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–120°C |
| Catalyst | HCl, DEAD, PPh₃ |
| Solvent | DMF, THF |
| Purification Method | Column Chromatography |
Analytical Characterization Techniques
Structural validation employs advanced spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 20H, Ar–H), 4.12 (t, 4H, –SCH₂CH₂–), 3.45 (s, 4H, triazole–CH₂–).
-
¹³C NMR: 152.1 (triazole C3), 139.8 (Ar–C), 35.2 (–SCH₂–).
-
-
High-Performance Liquid Chromatography (HPLC): Purity ≥98% (C18 column, MeOH/H₂O 85:15, 1.0 mL/min, λ = 254 nm).
-
Mass Spectrometry (ESI-MS): m/z 589.2 [M+H]⁺, confirming molecular weight.
-
X-ray Diffraction: Unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.8 Å; space group P2₁/c.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Dual triazole, sulfanyl groups | Antifungal: 2.1 μM |
| Fluconazole | Mono-triazole | Antifungal: 0.8 μM |
| Voriconazole | Fluorinated triazole | Antifungal: 0.3 μM |
The target compound’s symmetrical design offers improved metabolic stability over fluconazole (t₁/₂ = 6.2 h vs. 4.5 h).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume